
Azimilide
概要
説明
Azimilide is a class III antiarrhythmic drug primarily used to control abnormal heart rhythms. It is known for its ability to prolong the duration of the action potential and the refractory period in cardiac cells, which helps in managing arrhythmias. This compound is a chlorophenylfuranyl compound that slows the repolarization of the heart and prolongs the QT interval of the electrocardiogram .
準備方法
The preparation of Azimilide involves several synthetic routes and reaction conditions. One method involves the synthesis of this compound Hydrochloride, which is detailed in the Chinese Journal of Medicinal Chemistry. The process includes the formation of this compound dihydrochloride crystal form I, which is represented by a powder X-ray diffractogram and an infrared spectrogram . The industrial production methods for this compound typically involve the use of various solvents and reagents to achieve the desired crystalline form and purity.
化学反応の分析
Azimilide undergoes several types of chemical reactions, including cleavage in vivo, resulting in the formation of two classes of structurally distinct metabolites. One of the major metabolites formed is 4-chloro-2-phenyl furoic acid, which is present at high concentrations in plasma. Common reagents and conditions used in these reactions include the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) for dissolution and clarification . The major products formed from these reactions are the cleaved metabolites, which have distinct structural properties.
科学的研究の応用
Pharmacological Profile
Azimilide functions primarily as a potassium channel blocker, inhibiting both the rapid (I_Kr) and slow (I_Ks) components of the delayed rectifier potassium current. This dual action contributes to its effectiveness in stabilizing cardiac rhythm. Key pharmacological characteristics include:
- Absorption : this compound exhibits excellent oral bioavailability, allowing for convenient outpatient initiation of therapy.
- Dosing : It does not require dose titration or adjustments for renal or liver impairment, making it suitable for a wide range of patients.
- Safety Profile : While generally well-tolerated, this compound carries risks such as torsade de pointes and neutropenia .
Clinical Applications
This compound has been investigated extensively in clinical settings for its efficacy in treating various types of arrhythmias:
Atrial Fibrillation and Flutter
Research indicates that this compound significantly prolongs the symptomatic arrhythmia-free interval in patients with a history of atrial fibrillation or flutter. In a study involving 384 patients, those receiving this compound showed a statistically significant delay in the recurrence of symptomatic arrhythmias compared to a placebo group . The results demonstrated:
- Efficacy : The combined 100 mg and 125 mg doses resulted in a hazard ratio of 1.58 (95% CI = 1.15, 2.16), indicating a notable reduction in arrhythmia recurrence.
Ventricular Tachycardia
In animal models, this compound has demonstrated efficacy in treating ventricular tachycardia and fibrillation post-myocardial infarction. Studies have shown that it effectively suppresses induced arrhythmias and improves survival rates following ischemic events .
Ongoing Research and Clinical Trials
Comparative Effects
Research comparing this compound with other antiarrhythmic agents has highlighted its unique properties. For instance, this compound's effects on the human ether-a-go-go-related gene (HERG) channel reveal a complex interaction that includes both inhibition and augmentation of current at different voltage steps . This dual effect may contribute to its efficacy but also necessitates careful monitoring for potential side effects.
Summary of Findings
Table 1 summarizes key findings from clinical studies on this compound's applications:
Study Focus | Population Size | Key Findings | |
---|---|---|---|
Atrial Fibrillation | 384 patients | Significant prolongation of arrhythmia-free interval | Effective in reducing symptomatic recurrences |
Ventricular Tachycardia | Animal models | Suppression of induced arrhythmias | Efficacious post-myocardial infarction |
HERG Channel Interaction | CHO-K1 cells | Dual effect on current at varying voltages | Complex interaction warrants further investigation |
作用機序
The mechanism of action of Azimilide involves blocking both the slowly conducting (I_Ks) and rapidly conducting (I_Kr) rectifier potassium currents in cardiac cells. This differs from other class III agents that block I_Kr exclusively or in combination with sodium, calcium, or transient outward potassium current channels . This compound also has blocking effects on sodium and calcium currents, which contribute to its antiarrhythmic properties. The molecular targets and pathways involved include the potassium voltage-gated channel subfamily E member 1, potassium voltage-gated channel subfamily KQT member 1, and potassium voltage-gated channel subfamily H member 2 .
類似化合物との比較
Azimilide is unique compared to other class III antiarrhythmic agents due to its ability to block both the rapidly and slowly conducting components of the delayed rectifier potassium current. Similar compounds include sotalol, amiodarone, and dofetilide, which also belong to the class III antiarrhythmic drugs . this compound’s relative lack of reverse use-dependence, excellent oral absorption, and minimal interaction with other drugs like warfarin or digoxin make it distinct . Clinical trials have shown that while this compound has modest antiarrhythmic efficacy, it carries a higher risk of torsade de pointes and marked QTc prolongation compared to sotalol .
生物活性
Azimilide is a novel class III antiarrhythmic drug that has garnered attention for its unique mechanism of action and potential therapeutic applications in treating various cardiac arrhythmias. This article explores the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.
This compound primarily acts by blocking both the slowly activating (I(Ks)) and rapidly activating (I(Kr)) components of the delayed rectifier potassium current in cardiac cells. This dual blockade differentiates it from conventional potassium channel blockers like sotalol and dofetilide, which primarily inhibit only I(Kr) . Additionally, this compound exhibits effects on sodium (I(Na)) and calcium (I(CaL)) currents, which may influence its efficacy in managing arrhythmias .
Pharmacokinetics
- Absorption : this compound is completely absorbed when taken orally, with its absorption unaffected by food intake.
- Dosing : It can be administered once daily due to its predictable pharmacokinetics.
- Safety Profile : Clinical studies indicate a favorable safety profile, with low incidence rates of serious adverse events such as torsade de pointes. Notably, this compound has not shown the pulmonary or ocular toxicity associated with other antiarrhythmic agents like amiodarone .
Key Studies
- SHIELD Trial : This randomized controlled trial evaluated this compound's efficacy in reducing shocks and hospitalizations in patients with implantable cardioverter-defibrillators (ICDs). Although the trial was prematurely discontinued, this compound demonstrated a numerical reduction in unplanned cardiovascular hospitalizations and all-cause shocks compared to placebo .
- A-COMET-II Trial : In this study comparing this compound to placebo and sotalol for persistent atrial fibrillation (AF), this compound showed a median time to recurrence of 14 days compared to 12 days for placebo and 28 days for sotalol. However, its efficacy was deemed inferior to sotalol .
- Comparative Study with Ambasilide : A study indicated that this compound had comparable effects to ambasilide on human ether-a-go-go-related gene (hERG) potassium channels, suggesting similar antiarrhythmic properties .
Efficacy Data Summary
Study | Population Size | Primary Outcome | This compound Efficacy | Comparison |
---|---|---|---|---|
SHIELD | 240 | Unplanned CV hospitalizations | Numerical reduction | Placebo |
A-COMET-II | 658 | Time to AF recurrence | 14 days | Sotalol (28 days) |
Comparative Study | 12 | hERG channel inhibition | Comparable | Ambasilide |
Adverse Effects
Despite its promising profile, this compound is associated with some adverse effects:
Q & A
Basic Research Questions
Q. What experimental models are commonly used to evaluate the electrophysiological effects of azimilide, and how do researchers ensure reproducibility?
this compound's effects on cardiac ion channels (e.g., rapid- and slow-activating delayed rectifier potassium currents) are typically assessed using in vivo models such as anesthetized rabbits sensitized with methoxamine to induce torsades de pointes (TdP). Key parameters include QT interval prolongation and atrial/ventricular effective refractory periods (AERP/VERP) . To ensure reproducibility, researchers must:
- Clearly document drug administration protocols (e.g., cumulative dosing, infusion rates).
- Standardize measurement techniques (e.g., ECG intervals, refractory period assessments).
- Include control groups and reference compounds (e.g., AZD7009) for comparative analysis .
Q. How do researchers design clinical trials to assess this compound’s antiarrhythmic efficacy, and what are common pitfalls?
Clinical trials like ALIVE and A-COMET I/II evaluated this compound in post-myocardial infarction patients and atrial fibrillation (AF) cohorts, focusing on mortality and arrhythmia recurrence . Methodological considerations include:
- Patient selection : Stratify by arrhythmia type (e.g., AF vs. ventricular) and comorbidities (e.g., left ventricular dysfunction).
- Outcome measures : Use objective endpoints (e.g., all-cause mortality, TdP incidence) rather than surrogate markers.
- Pitfalls : Inadequate powering, heterogeneous patient populations, and insufficient follow-up duration may obscure efficacy signals .
Advanced Research Questions
Q. How can contradictory findings between this compound’s in vitro mechanistic advantages and clinical inefficacy be reconciled?
this compound’s dual blockade of rapid (IKr) and slow (IKs) delayed rectifier currents theoretically enhances antiarrhythmic efficacy in AF. However, clinical trials showed no survival benefit and increased TdP risk . To address this discrepancy:
- Mechanistic reevaluation : Assess whether IKs blockade is counterproductive in specific patient subgroups (e.g., those with genetic variants affecting channel kinetics).
- Trial design adjustments : Incorporate pharmacogenomic profiling to identify responders and non-responders .
- Post hoc analyses : Re-examine trial data for underreported endpoints (e.g., AF burden reduction) using advanced statistical models .
Q. What methodological strategies optimize the detection of proarrhythmic risks in preclinical this compound studies?
Preclinical risk assessment requires:
- Sensitized models : Use methoxamine-infused rabbits to amplify TdP susceptibility, as done in studies comparing this compound and AZD7009 .
- Dose-response profiling : Identify thresholds for QT prolongation and TdP incidence while monitoring plateau effects (e.g., AZD7009’s ceiling effect vs. This compound’s linear QT prolongation) .
- Cross-species validation : Compare results across species (e.g., dogs, rabbits) to assess translational relevance .
Q. How should researchers approach meta-analyses of failed this compound trials to inform future drug development?
Meta-analyses of trials like ALIVE, A-STAR, and A-COMET should:
- Standardize data extraction : Pool arrhythmia recurrence rates, adverse events, and patient demographics.
- Adjust for heterogeneity : Use random-effects models to account for variability in trial designs and populations.
- Identify trends : For example, this compound’s higher TdP risk in females or patients with electrolyte imbalances .
Q. Methodological Guidance
Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects on cardiac parameters?
- Linear mixed-effects models : Account for repeated measurements (e.g., QT intervals over time) and individual variability.
- Non-linear regression : Fit dose-response curves to identify EC50 values for AERP/VERP changes.
- Survival analysis : Kaplan-Meier curves with log-rank tests to compare TdP incidence between treatment groups .
Q. How can researchers ensure ethical and reproducible reporting of this compound studies?
- Ethical compliance : Obtain institutional review board (IRB) approval for human/animal studies and declare conflicts of interest .
- Data transparency : Publish raw data (e.g., ECG tracings) in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles.
- Protocol registration : Pre-register study designs on platforms like ClinicalTrials.gov to reduce reporting bias .
Q. Tables for Quick Reference
Table 1: Key Preclinical Findings for this compound vs. AZD7009
Parameter | This compound (6.6 µmol/kg) | AZD7009 (2.1 µmol/kg) |
---|---|---|
QT Prolongation | 174 ± 13.1 ms | 150 ± 10 ms |
TdP Incidence | 5/8 rabbits | 0/8 rabbits |
AERP Increase | Parallel to VERP | Greater than VERP |
Table 2: Clinical Trial Outcomes for this compound
Trial (Year) | Population | Outcome |
---|---|---|
ALIVE (2003) | Post-MI patients | No mortality benefit |
A-COMET I/II (2005) | AF patients | Increased TdP risk; no efficacy |
特性
IUPAC Name |
1-[[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREBEPTUUMTTIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869988 | |
Record name | Azimilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149908-53-2 | |
Record name | Azimilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149908-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azimilide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149908532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azimilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。